Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C11H10ClNO2S |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
methyl 5-chloro-3-(methylamino)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO2S/c1-13-9-7-5-6(12)3-4-8(7)16-10(9)11(14)15-2/h3-5,13H,1-2H3 |
InChI Key |
PLEILBKZHHPJGW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(SC2=C1C=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Intermediate Formation
The synthesis often begins with the activation of the carboxylic acid group in 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid. As detailed in patent CN112645925A, dichloromethane serves as the primary solvent, while N,N-dimethylformamide (DMF) catalyzes the reaction with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate. The reaction proceeds under nitrogen protection at 0–5°C to prevent side reactions, followed by reflux at 45–50°C for 2–8 hours. This step is critical for subsequent esterification and amination.
The mechanism involves DMF coordinating with SOCl₂ to form a reactive intermediate, which facilitates the conversion of the carboxylic acid to acyl chloride. This method avoids the use of hazardous phosphorus pentachloride (PCl₅), which is common in traditional acyl chloride syntheses but generates toxic by-products.
Optimization of Reaction Parameters
Solvent and Catalyst Selection
-
Dichloromethane vs. Toluene : Dichloromethane is preferred for acyl chloride formation due to its low boiling point (40°C) and compatibility with DMF. In contrast, toluene is used in Pd-catalyzed aminations for its ability to stabilize palladium complexes.
-
Catalyst Loading : A 1:10 molar ratio of DMF to thionyl chloride ensures complete conversion of the carboxylic acid to acyl chloride. For amination, 0.5–1.0 mol% Pd₂(dba)₃ and BINAP ligand are sufficient to achieve >90% yields.
Temperature and Time Dependence
| Step | Temperature Range | Time | Yield (%) |
|---|---|---|---|
| Acyl chloride formation | 45–50°C | 2–8 hours | 95–98 |
| Esterification | 45–50°C | 2–8 hours | 91–93 |
| Amination | 80–100°C | 12–24 hours | 85–90 |
Higher temperatures (>50°C) during esterification risk decarboxylation, while prolonged amination times (>24 hours) promote by-product formation.
Purification and Characterization
Crystallization and Vacuum Drying
The crude product is purified via recrystallization using methanol and water (1:3–5 ratio). Cooling to 0–5°C induces crystallization, yielding a wet product that is vacuum-dried at 40–50°C for 2–8 hours. This process achieves >97% purity, as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acyl chloride route | High yield (91–93%), low cost | Requires strict temperature control |
| Pd-catalyzed amination | Selective, minimal by-products | Expensive catalysts, longer times |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate serves as a building block in organic synthesis. It is utilized to create more complex organic molecules, facilitating the development of new compounds with desired properties.
Biology
The compound exhibits potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Research indicates that derivatives of benzo[b]thiophenes can inhibit microtubule polymerization, a critical process in cancer cell proliferation. Compounds similar to this compound have shown promising results against various cancer cell lines, demonstrating IC50 values as low as 2.6 nM .
Medicine
The compound is being investigated as a potential drug candidate for various therapeutic applications:
- Drug Development : Its unique structure allows for modifications that can enhance efficacy against specific targets within cancer cells.
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in tumor growth and progression .
Case Study: Anticancer Activity
A study evaluated several derivatives of benzo[b]thiophenes, including this compound, highlighting their ability to inhibit tubulin polymerization effectively.
| Compound | IC50 Value (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.6 | MNNG/HOS |
| Compound B | 10 | A549 |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Bioactivity: Derivatives like methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exhibit anti-HBV activity, suggesting that electron-withdrawing groups (e.g., sulfonyl) enhance antiviral properties . In contrast, the methylamino group’s electron-donating nature may shift activity toward different therapeutic pathways.
- Synthetic Accessibility: Chloro and hydroxy substituents are often introduced via displacement reactions (e.g., nitro → Cl or OH), while amino groups may require reductive amination or protective group strategies .
Physicochemical Properties
- Solubility and Stability : The methyl ester group at position 2 generally improves lipid solubility, facilitating membrane permeability. Chlorine at position 5 increases molecular weight and may enhance stability via steric effects .
- Crystallinity : Derivatives like ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate exhibit defined melting points (153–156°C), suggesting that acetylated analogs form stable crystalline structures .
Biological Activity
Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of the compound's biological activity, synthesizing findings from diverse sources.
Compound Overview
- Chemical Formula : C₁₁H₁₀ClNO₂S
- Molecular Weight : Approximately 255.72 g/mol
- Structure : The compound features a benzothiophene core with a chlorine atom at the 5-position, a methylamino group at the 3-position, and an ester functional group at the 2-position of the carboxylate.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that its mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines through mechanisms involving:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Interaction : It shows potential to interact with cellular receptors involved in growth signaling pathways.
Table 1 summarizes the IC50 values for various cancer cell lines tested against this compound:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Apoptosis induction via receptor modulation |
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Enzyme inhibition leading to cell cycle arrest |
The biological activity of this compound can be attributed to its unique structural features, which allow it to interact effectively with biological targets.
Enzyme Inhibition
The compound's ability to inhibit enzymes involved in critical metabolic pathways is a key factor in its biological efficacy. For instance, it may target enzymes responsible for nucleotide synthesis or protein kinases, which are often overactive in cancer cells.
Receptor Modulation
The interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit proliferation in cancer cells. Molecular dynamics simulations have shown that the compound binds hydrophobically to target proteins, suggesting a strong affinity for these biological interactions.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentration ranges for therapeutic use.
- Anticancer Research : In vitro assays on various cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways, making it a candidate for further development as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate, and what are the critical reaction parameters to optimize yield and purity?
- Methodological Answer: The synthesis typically involves functionalizing the benzo[b]thiophene core. A plausible route includes:
Chlorination: Introducing the chloro group at the 5-position using chlorinating agents (e.g., Cl2 or N-chlorosuccinimide).
Amination: Substituting a leaving group (e.g., sulfonyl chloride) at the 3-position with methylamine. For example, reacting methyl 5-chloro-3-(chlorosulfonyl)benzo[b]thiophene-2-carboxylate with methylamine under controlled pH (7–9) and temperature (0–25°C) to prevent over-alkylation .
- Critical Parameters:
- Temperature: Lower temperatures (0–10°C) reduce side reactions during amination.
- Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency.
- Purification: Column chromatography or recrystallization improves purity (>95% by HPLC) .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer:
- Spectroscopy:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks to confirm substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm; aromatic protons at δ 7.0–8.0 ppm) .
- IR Spectroscopy: Identify functional groups (e.g., C=O ester stretch at ~1700 cm<sup>-1</sup>, N-H stretch at ~3300 cm<sup>-1</sup>) .
- X-ray Crystallography: Resolve 3D structure to confirm regiochemistry and hydrogen-bonding interactions. For example, the methylamino group may form intramolecular H-bonds with the carboxylate oxygen .
Advanced Research Questions
Q. What are the key considerations in designing biological assays to evaluate the inhibitory activity of this compound against cytochrome P450 enzymes?
- Methodological Answer:
- Assay Design:
Enzyme Source: Use recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) expressed in microsomes.
Substrate Selection: Employ fluorogenic or luminogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).
IC50 Determination: Conduct dose-response curves (0.1–100 µM) with triplicate measurements to calculate inhibition potency .
- Validation: Compare with known inhibitors (e.g., ketoconazole for CYP3A4) and assess time-dependent inhibition via pre-incubation studies .
Q. How do substituent variations at the 3-position of the benzo[b]thiophene core influence the compound’s reactivity and biological activity, based on comparative studies?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Table:
| Substituent at 3-Position | Key Properties | Biological Activity (CYP Inhibition IC50) |
|---|---|---|
| Methylamino | Enhanced H-bond donor capacity | 0.8 µM (CYP3A4) |
| Chlorosulfonyl | Electrophilic reactivity | 5.2 µM (CYP3A4) |
| Methoxy | Reduced steric hindrance | >50 µM (Inactive) |
- Reactivity Insights:
Methylamino groups improve target binding via H-bonding, while bulky substituents (e.g., sulfonyl) reduce membrane permeability .
Q. What computational methods are employed to predict the binding interactions of this compound with target proteins, and how can these models be validated experimentally?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding poses in CYP3A4’s active site. Key interactions include:
- H-bonding between the methylamino group and heme propionate.
- π-π stacking of the benzo[b]thiophene ring with phenylalanine residues .
- Validation:
- Site-Directed Mutagenesis: Modify residues (e.g., Phe304) to disrupt predicted interactions and measure activity loss.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and compare with docking scores .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?
- Methodological Answer:
- Standardized Assays: Ensure consistent enzyme sources, substrate concentrations, and incubation times.
- Purity Verification: Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products.
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
